molecular formula C22H15ClF2N2 B10922842 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10922842
M. Wt: 380.8 g/mol
InChI Key: DFNQROKPSWDNPP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 1, two fluorophenyl groups at positions 3 and 5, and a methyl group at position 4

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α, β-unsaturated ketones. The reaction typically proceeds via the formation of pyrazoline intermediates, which are then oxidized to yield the desired pyrazole compound.

    Cyclization Reaction: The reaction of 4-chlorophenylhydrazine with 4-fluorobenzylideneacetone in the presence of a base such as sodium ethoxide or potassium tert-butoxide leads to the formation of the pyrazoline intermediate.

    Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization using oxidizing agents such as iodine or bromine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorophenyl and fluorophenyl positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown promising biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. They are being investigated as potential drug candidates for the treatment of various diseases.

    Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays and drug discovery research.

    Industrial Applications: Pyrazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and other industrial chemicals. Their unique chemical properties make them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar pyrazole derivatives:

    1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol: This compound has a hydroxyl group at position 4 instead of a methyl group. It exhibits different chemical reactivity and biological activity compared to the methyl-substituted pyrazole.

    4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: This compound contains additional heterocyclic rings, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H15ClF2N2

Molecular Weight

380.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H15ClF2N2/c1-14-21(15-2-8-18(24)9-3-15)26-27(20-12-6-17(23)7-13-20)22(14)16-4-10-19(25)11-5-16/h2-13H,1H3

InChI Key

DFNQROKPSWDNPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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